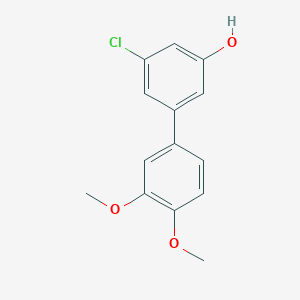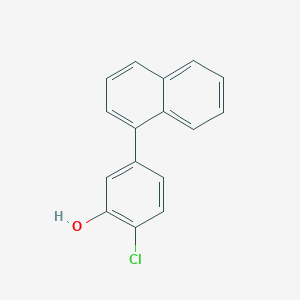
3-Chloro-5-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(naphthalen-1-yl)phenol, 95% is an organic compound that has a wide range of applications in scientific research. It is a derivative of phenol, an aromatic compound with a hydroxyl group attached to a benzene ring. 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied extensively for its biochemical and physiological effects, as well as its synthesis methods and applications.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as a chelating agent for metal ions and for its ability to scavenge free radicals. Additionally, 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting the cell wall and membrane structure. Furthermore, the compound has been shown to act as a chelating agent for metal ions, which can lead to the inhibition of certain enzymatic reactions.
Biochemical and Physiological Effects
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that the compound has the potential to act as an antioxidant, anti-inflammatory, and chelating agent. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses. Furthermore, the compound has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% in lab experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and purify. Additionally, the compound is relatively stable and has a long shelf life. However, the compound is toxic and can be irritating to the skin and eyes. Furthermore, the compound is flammable and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the compound could be used in combination with other compounds to create more effective treatments for bacterial, fungal, and viral infections. Furthermore, the compound could be used in combination with other compounds to create more effective treatments for cancer. Additionally, the compound could be used to develop new chelating agents for metal ions. Finally, the compound could be used in combination with other compounds to create more effective treatments for inflammation and oxidative stress.
Synthesemethoden
3-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized by reacting naphthalene-1-ol with chlorosulfonic acid. The reaction produces a sulfonation product, which is then treated with a base such as sodium hydroxide to form the desired product. The reaction is typically carried out at temperatures ranging from 0-20°C. The reaction time is dependent on the concentration of the reactants and can range from minutes to hours. The product can be purified by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
3-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAGPOJLYGAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(naphthalen-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)


